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DL-PROLINE (2,3,3,4,4,5,5-D7)

Cat. No.: B1579751
M. Wt: 122.18
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Description

Significance of Deuterium (B1214612) Labeling in Biochemical and Chemical Investigations

The substitution of hydrogen with deuterium (²H or D) in a molecule like proline creates a compound that is chemically similar to its unlabeled counterpart but physically distinguishable due to its increased mass. clearsynth.com This subtle change has profound implications for research, making deuterium-labeled compounds powerful tracers and analytical tools.

Key applications stemming from this principle include:

Metabolic Pathway Tracing: Deuterium-labeled compounds are invaluable for tracking the metabolic fate of molecules within a biological system. Researchers can follow how a substance like proline is absorbed, distributed, metabolized, and excreted, providing critical insights into both normal physiology and disease states. clearsynth.com

Internal Standards for Mass Spectrometry (MS): In quantitative proteomics and metabolomics, precision is paramount. Deuterated compounds, such as DL-Proline-d7, serve as ideal internal standards. thalesnano.commerckmillipore.com Because they co-elute with the natural (light) analyte but are separated by mass, they allow for highly accurate and reliable quantification by correcting for variations during sample preparation and analysis.

Elucidation of Reaction Mechanisms: The heavier mass of deuterium can influence the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). arkat-usa.org By strategically placing deuterium atoms, chemists can probe reaction pathways and identify rate-determining steps, which is fundamental to understanding and designing chemical transformations. thalesnano.com

Protein and Molecular Structure Determination: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuteration can simplify complex spectra and act as a contrast agent. clearsynth.comthalesnano.com This helps researchers determine the three-dimensional structures of proteins and other complex molecules with greater clarity. clearsynth.com

Application AreaDescription of UtilityPrimary Analytical Technique
Metabolism StudiesTraces the absorption, distribution, metabolism, and excretion (ADME) of proline and its metabolites in vivo. clearsynth.comMass Spectrometry (MS), NMR Spectroscopy
Quantitative ProteomicsServes as a heavy internal standard for the precise measurement of proline and protein synthesis/turnover rates. merckmillipore.comLiquid Chromatography-Mass Spectrometry (LC-MS)
Reaction Mechanism StudiesInvestigates enzymatic and chemical reaction pathways involving proline through the kinetic isotope effect. thalesnano.comarkat-usa.orgVarious Spectroscopic and Kinetic Assays
Biomolecular Structure AnalysisAids in simplifying complex spectra and determining the 3D structure of proteins containing proline residues. clearsynth.comthalesnano.comNuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Deuteration at Specific Positions in Proline (e.g., 2,3,3,4,4,5,5-D7) for Research Utility

The specific labeling pattern of DL-PROLINE (2,3,3,4,4,5,5-D7), where seven hydrogen atoms on the pyrrolidine (B122466) ring are replaced with deuterium, is a deliberate design choice to maximize its utility as a research tool. isotope.com This extensive labeling ensures that the isotopic signature is robust and unlikely to be lost through common metabolic or chemical processes. nih.gov

The rationale for this D7 labeling includes:

Significant Mass Shift: The replacement of seven hydrogen atoms with deuterium results in a mass increase of approximately 7 Daltons. This large mass difference provides a clear and unambiguous signal separation between the labeled (heavy) and unlabeled (light) proline in a mass spectrometer, which is crucial for its role as an internal standard in complex biological samples.

Metabolic Stability: The carbon-deuterium (C-D) bonds are stronger than carbon-hydrogen (C-H) bonds, making the label less susceptible to incidental exchange during biological processing. This stability ensures that the deuterated proline acts as a reliable tracer for metabolic flux and protein incorporation studies. nih.gov For example, it allows researchers to distinguish between proline that is newly synthesized or introduced exogenously from the pre-existing endogenous pool.

Comprehensive Labeling: By labeling all non-exchangeable positions on the pyrrolidine ring, the isotopic marker is retained even if the proline molecule undergoes enzymatic modifications as part of a larger peptide or protein. This makes it an excellent tool for studying protein synthesis, degradation, and turnover, particularly for collagen, which is rich in proline.

PropertyValue / Description
SynonymsDL-Proline-2,3,3,4,4,5,5-d7; (RS)-Proline-d7
Chemical FormulaC₅H₂D₇NO₂
Molecular Weight122.18 g/mol isotope.com
CAS Number (Labeled)65807-21-8 isotope.com
Primary ApplicationsMetabolism, Metabolomics, Proteomics, Biomolecular NMR. isotope.com

Historical Context of Stable Isotope Tracers in Scientific Discovery

The use of isotopes as tracers in science has a rich history dating back over a century. nih.gov The concept of isotopes—elements with the same number of protons but different numbers of neutrons—was first introduced by Frederick Soddy. nih.gov This discovery, coupled with the invention of the mass spectrometer by J.J. Thomson and F.W. Aston, paved the way for the separation and measurement of these different atomic masses. nih.gov

Initially, radioactive isotopes were widely used, but the advent of stable, non-radioactive isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) revolutionized metabolic research in living systems, including humans. nih.goviaea.org As early as the 1930s, scientists began using deuterium to trace the fate of fatty acids and other biological molecules. arkat-usa.orgnih.gov The increasing availability and sophistication of mass spectrometry techniques from the 1960s onwards cemented the role of stable isotopes as essential and safe tools for investigating the intricate dynamics of metabolism, protein synthesis, and other fundamental biological processes. arkat-usa.orgnih.gov

Properties

Molecular Weight

122.18

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Isotopic Purity for Research Applications

Approaches to Deuterium (B1214612) Incorporation for DL-PROLINE (2,3,3,4,4,5,5-D7)

The synthesis of DL-PROLINE (2,3,3,4,4,5,5-D7) involves the specific incorporation of deuterium atoms at the 2, 3, 4, and 5 positions of the proline ring. Several strategies can be employed to achieve this, ranging from building the molecule from scratch to modifying the existing proline structure.

De Novo Chemical Synthesis Strategies

De novo synthesis, or the creation of the molecule from simpler, commercially available starting materials, offers a high degree of control over the placement of isotopic labels. These methods often involve multiple steps and require careful planning to introduce deuterium at the desired positions. While specific multi-step syntheses for DL-PROLINE (2,3,3,4,4,5,5-D7) are often proprietary, general approaches for synthesizing proline and its derivatives can be adapted for deuteration. For instance, a synthetic route might start with a deuterated precursor that already contains the necessary deuterium atoms, which is then elaborated through a series of reactions to form the final deuterated proline ring. researchgate.net Another approach could involve the use of deuterated reagents at key steps in the synthesis to introduce the deuterium atoms. polimi.it These strategies, while often complex, provide a reliable way to produce highly enriched and specifically labeled compounds. chemrxiv.org

Chemo-Enzymatic and Biocatalytic Routes for Site-Selective Deuteration

Chemo-enzymatic and biocatalytic methods leverage the high selectivity of enzymes to introduce deuterium at specific sites, often under milder reaction conditions than purely chemical methods. nih.govacs.org Enzymes can be used to catalyze reactions on proline or its precursors, with deuterium being introduced from a deuterated solvent or a deuterated substrate. For example, a reductase enzyme could be used to reduce a precursor molecule using a deuterium source like sodium borodeuteride (NaBD₄), thereby incorporating deuterium into the proline ring. nih.gov This approach combines the flexibility of chemical synthesis with the precision of enzymatic catalysis. nih.govacs.org Biocatalysis can also be employed, where microorganisms or isolated enzymes are used to perform specific deuteration reactions. polimi.it These biological systems can offer high efficiency and stereoselectivity. acs.org

Hydrogen-Deuterium Exchange Methodologies for Amino Acids

Hydrogen-deuterium exchange (HDX) is another powerful technique for introducing deuterium into amino acids. irb.hrresearchgate.net This method involves exposing the amino acid to a deuterium-rich environment, such as heavy water (D₂O), often under conditions that promote the exchange of hydrogen atoms for deuterium atoms. irb.hrresearchgate.net For proline, this can be challenging for the C-H bonds of the ring, which are generally not readily exchangeable. However, under certain conditions, such as in the presence of a catalyst or at elevated temperatures, exchange at specific positions can be achieved. rsc.org For instance, unexpected racemization and hydrogen-deuterium exchange at the α-carbon of proline analogs have been observed under basic aqueous conditions. rsc.org While proline itself lacks an exchangeable backbone amide hydrogen, making it unique in HDX-MS studies of proteins, methods for exchanging hydrogens on the pyrrolidine (B122466) ring are of significant interest for synthesizing deuterated standards. nih.govnih.gov

Rigorous Isotopic Purity Assessment for Precision Research

For DL-PROLINE (2,3,3,4,4,5,5-D7) to be effective in research, its isotopic purity must be high and accurately known. This ensures that the results of experiments are not confounded by the presence of unlabeled or partially labeled molecules.

Analytical Techniques for Deuterium Content Verification (e.g., UPLC-MS, NMR)

Several analytical techniques are employed to verify the deuterium content and isotopic purity of DL-PROLINE (2,3,3,4,4,5,5-D7).

Mass Spectrometry (MS): This is a primary tool for determining isotopic enrichment. ckisotopes.com Techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) can separate the deuterated proline from other compounds and then measure its mass-to-charge ratio, which will be higher than that of unlabeled proline due to the presence of deuterium. nih.govnih.govmdpi.com High-resolution mass spectrometry can even distinguish between molecules with different numbers of deuterium atoms, providing a detailed picture of the isotopic distribution. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful method for determining the specific sites of deuteration within a molecule. nih.govacs.orgchemrxiv.org Since deuterium has a different nuclear spin than hydrogen, its presence (or absence) at specific positions in the molecule can be detected. ¹H NMR can show the disappearance of signals at the deuterated positions, while ²H NMR can directly detect the deuterium atoms. researchgate.net This provides unambiguous confirmation of the labeling pattern.

Analytical TechniqueInformation Provided
UPLC-MS Isotopic enrichment, molecular weight verification, and separation from impurities. nih.govnih.govmdpi.com
NMR Spectroscopy Site-specific location of deuterium atoms and structural confirmation. nih.govacs.orgchemrxiv.org

Methodological Considerations for Maintaining Isotopic Integrity in Tracer Experiments

When using DL-PROLINE (2,3,3,4,4,5,5-D7) in tracer experiments, it is crucial to maintain its isotopic integrity throughout the study. hawaii.edunih.gov Back-exchange, where the deuterium atoms are replaced by hydrogen atoms from the experimental environment, can compromise the results. researchgate.net

To minimize this, several precautions should be taken:

Control of pH and Temperature: The stability of the C-D bonds can be influenced by pH and temperature. nih.gov Experiments should be designed to avoid conditions that could promote back-exchange.

Minimizing Exposure to Protic Solvents: Whenever possible, exposure to solvents containing exchangeable protons should be minimized.

Careful Sample Handling and Storage: Proper sample preparation and storage are essential to prevent contamination and degradation, which could affect the isotopic composition. nih.gov

Use of Internal Standards: In quantitative studies, the use of an internal standard, such as a different isotopologue of proline, can help to correct for any analytical variability. sigmaaldrich.com

By carefully considering these factors, researchers can ensure the reliability and accuracy of their findings when using DL-PROLINE (2,3,3,4,4,5,5-D7). skb.com

Applications in Metabolic Pathway Elucidation and Flux Analysis

Tracing Proline Metabolism in Controlled Biological Systems

The use of isotopically labeled compounds, such as deuterated proline, allows for the precise tracking of proline's fate within a biological system. acs.orgacs.org By introducing DL-PROLINE (2,3,3,4,4,5,5-D7) into a controlled environment, such as cell cultures or model organisms, scientists can monitor the incorporation of the deuterium (B1214612) label into downstream metabolites. acs.orgacs.org This technique has been instrumental in confirming known metabolic pathways and discovering novel biochemical reactions. acs.org

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. bohrium.comresearchgate.net The use of stable isotope tracers is central to MFA, providing the data needed to calculate the flow of metabolites through a network. researchgate.net When DL-PROLINE (2,3,3,4,4,5,5-D7) is supplied to cells, the deuterium atoms act as a tag. Mass spectrometry or nuclear magnetic resonance (NMR) can then be used to measure the extent of deuterium incorporation into proline and its metabolic products. eurisotop.comotsuka.co.jp

This information, combined with a metabolic network model, allows for the estimation of intracellular flux distributions. researchgate.net For example, an increase in the percentage of labeled downstream metabolites can indicate an altered metabolic activity, though it's important to consider that this could be due to either increased production from the labeled precursor or decreased contribution from other, unlabeled sources. nih.gov

A hypothetical study illustrating this concept is detailed in the table below:

Cell LineTreatmentProline SourceLabeled Glutamate (B1630785) (%)Inferred Flux Change
Cancer Cell Line AControlDL-PROLINE-D715%Baseline
Cancer Cell Line ADrug XDL-PROLINE-D730%Increased flux from proline to glutamate
Cancer Cell Line BControlDL-PROLINE-D720%Baseline
Cancer Cell Line BDrug YDL-PROLINE-D710%Decreased flux from proline to glutamate

Model organisms are crucial for studying metabolic pathways in a whole-system context. The administration of DL-PROLINE (2,3,3,4,4,5,5-D7) to these organisms allows for the in-depth investigation of both the breakdown (catabolism) and synthesis (anabolism) of proline. Proline can be synthesized from glutamate and ornithine, and it can be catabolized back to glutamate. researchgate.netfrontiersin.orgfrontiersin.org

Isotope tracing with deuterated proline can help to quantify the relative contributions of these different pathways. For instance, in Escherichia coli, proline is primarily synthesized from α-ketoglutarate, a TCA cycle intermediate. frontiersin.org By tracing the deuterium from DL-PROLINE (2,3,3,4,4,5,5-D7), researchers can follow its conversion to downstream products, providing insights into the activity of the proline catabolic pathway. frontiersin.org This approach has been used to understand how different organisms utilize various metabolic routes for amino acid metabolism. frontiersin.orgecoevorxiv.org

Microbes exhibit diverse metabolic capabilities, and understanding their amino acid metabolism is key to many areas of research, from biogeochemistry to biotechnology. frontiersin.org Deuterated proline has been used to probe the metabolic networks of various microorganisms. frontiersin.org For example, studies have investigated how different bacterial species synthesize proline and how environmental conditions affect these pathways. frontiersin.org

Research has shown that some microbes can synthesize proline from ornithine, which is derived from arginine. frontiersin.org By using deuterated proline, researchers can distinguish between proline that is taken up from the environment and proline that is synthesized de novo, allowing for a more accurate assessment of metabolic fluxes. frontiersin.org

Isotopic Tracing for Biochemical Resolution in Metabolomic Analyses (non-clinical)

Beyond tracing specific pathways, isotopic tracers like DL-PROLINE (2,3,3,4,4,5,5-D7) provide a higher level of biochemical resolution in metabolomic studies. eurisotop.comotsuka.co.jp They help to overcome some of the inherent challenges in analyzing complex biological samples. frontiersin.orgnih.gov

A significant challenge in untargeted metabolomics is distinguishing true biological signals from background noise and artifacts. frontiersin.orgnih.gov Isotopic labeling offers a robust solution to this problem. When a labeled precursor like DL-PROLINE (2,3,3,4,4,5,5-D7) is introduced, only the metabolites that are biologically derived from it will incorporate the deuterium label. eurisotop.comnih.gov This creates a unique isotopic signature that allows researchers to confidently identify genuine metabolites amidst the experimental noise. frontiersin.org

Techniques like Isotopic Ratio Outlier Analysis (IROA) leverage this principle by using a mixture of samples labeled with different isotopic abundances (e.g., 5% and 95% ¹³C) to create characteristic peak patterns for biologically derived compounds, effectively filtering out non-biological signals. frontiersin.org A similar principle applies to deuterium labeling for identifying proline-derived metabolites.

Many metabolites are at the crossroads of multiple metabolic pathways. eurisotop.comotsuka.co.jp Without isotopic labeling, it is impossible to determine the contribution of each pathway to the total pool of a given metabolite. eurisotop.com Isotopic tracers allow for the delineation of these different metabolic pool fractions. eurisotop.comotsuka.co.jp

For example, the amino acid glutamate can be produced from several sources, including the catabolism of proline. By using DL-PROLINE (2,3,3,4,4,5,5-D7), the fraction of the total glutamate pool that is specifically derived from proline can be quantified by measuring the amount of deuterated glutamate. eurisotop.com This provides a much more detailed understanding of metabolic regulation than simply measuring the total concentration of glutamate.

The following table presents hypothetical data from an experiment designed to delineate the contribution of proline to the glutamate pool in two different cell types.

Cell TypeTotal Glutamate (nmol/mg protein)Deuterated Glutamate (from DL-PROLINE-D7) (nmol/mg protein)Percentage of Glutamate from Proline
Hepatocyte10.52.120%
Neuron8.20.8210%

Application in Ex Vivo and Organismal (Non-Human) Metabolic Studies

The use of stable isotope-labeled compounds is a cornerstone of metabolic research, enabling scientists to trace the fate of specific molecules through complex biochemical networks. DL-Proline (2,3,3,4,4,5,5-D7), a deuterated variant of the amino acid proline, serves as a powerful tracer in studies aimed at elucidating metabolic pathways and quantifying metabolic fluxes, particularly in ex vivo and non-human organismal settings. The seven deuterium atoms on the proline molecule provide a distinct mass shift, allowing for its unambiguous detection and quantification by mass spectrometry (MS). This heavy-labeled proline acts as a probe, revealing the dynamics of proline uptake, catabolism, and its incorporation into newly synthesized proteins.

In these studies, the organism or ex vivo tissue is supplied with DL-Proline-D7. After a specified period, tissue and fluid samples are analyzed. The mass spectrometer measures the ratio of the labeled proline (and its downstream metabolites) to its unlabeled counterpart. This information allows researchers to calculate rates of metabolic conversion, known as metabolic flux, providing a dynamic view of pathway activity that cannot be obtained from measuring metabolite concentrations alone. researchgate.netbiologists.com This approach is crucial for understanding how metabolic networks adapt to physiological changes, genetic mutations, or disease states. frontiersin.org

Ex Vivo Tissue Analysis

Ex vivo studies, often utilizing fresh tissue slices or perfused organs, provide a controlled environment that maintains the tissue's native three-dimensional architecture, offering a significant advantage over cell culture models. uky.edudiva-portal.org In this context, DL-Proline-D7 can be added to the culture medium to investigate tissue-specific proline metabolism. For instance, researchers can trace the conversion of proline to its downstream products, such as glutamate and α-ketoglutarate, which are key intermediates in the tricarboxylic acid (TCA) cycle.

A typical ex vivo experiment might involve incubating liver or muscle tissue slices from a mouse model with DL-Proline-D7. By measuring the enrichment of deuterium in metabolites over time, scientists can quantify the flux through proline catabolic pathways. This methodology is invaluable for comparing metabolic phenotypes between healthy and diseased tissues, such as in cancer or metabolic disorders. uky.edu

Table 1: Representative Findings from an Ex Vivo Liver Slice Study Using Labeled Proline

This table illustrates hypothetical data from an experiment where liver slices from healthy control mice and a mouse model of fatty liver disease (MAFLD) are incubated with a deuterated proline tracer. The data shows the fractional enrichment of deuterium in key metabolites, indicating how proline metabolism is altered in the diseased state.

MetaboliteControl Group (Fractional Enrichment %)MAFLD Group (Fractional Enrichment %)Implied Metabolic Shift in MAFLD
Proline-D7 95.0 ± 2.194.8 ± 2.5Consistent tracer availability
Glutamate-D6 12.5 ± 1.38.2 ± 0.9Decreased proline oxidation
α-Ketoglutarate-D6 8.9 ± 1.14.1 ± 0.7Reduced entry into TCA cycle
Hydroxyproline-D6 2.4 ± 0.35.8 ± 0.6Increased collagen turnover/fibrosis

Note: Data are representative and for illustrative purposes. Fractional enrichment indicates the percentage of the metabolite pool that is labeled with deuterium from the tracer.

Organismal (Non-Human) Metabolic Studies

In whole-organism studies, DL-Proline-D7 is administered to animal models, such as mice or rats, to investigate systemic and organ-specific proline metabolism in vivo. nih.govnih.gov This approach allows for the study of inter-organ metabolic relationships and how they are affected by factors like diet, disease, or therapeutic interventions.

One major application is in measuring the synthesis rates of proteins, particularly collagen, of which proline and its derivative, hydroxyproline (B1673980), are major components. Following administration of the tracer, the incorporation of deuterated proline into proteins is measured in various tissues. This provides a dynamic measure of protein synthesis, known as the fractional synthesis rate (FSR). metsol.com This technique is highly sensitive and has been used to assess fibrosis, where collagen synthesis is elevated, in organs like the liver and lungs. metsol.com

For example, in a study investigating mitochondrial dysfunction in a POLG mouse model, researchers observed a significant accumulation of proline in the plasma as the disease progressed, pointing to profound alterations in amino acid and nitrogen metabolism. biorxiv.org Using a tracer like DL-Proline-D7 in such a model would allow for precise quantification of whether this accumulation is due to decreased catabolism, reduced protein synthesis, or other metabolic bottlenecks.

Another study using 13C-labeled proline in mice tracked its distribution and found that many tissues acquire proline from the blood, with very little conversion to glutamate under normal physiological conditions. nih.gov This highlights the utility of isotope tracers in mapping the fate of amino acids across different organs.

Table 2: Research Findings on Proline Flux in a Non-Human Disease Model

This table summarizes potential findings from an in vivo study using a deuterated proline tracer in a mouse model of chronic kidney disease (CKD), a condition often associated with muscle wasting and altered protein turnover.

ParameterControl MiceCKD Model MiceResearch Finding
Plasma Proline-D7 Enrichment 85.2 ± 4.5%84.9 ± 5.1%Similar tracer uptake and availability.
Muscle Protein FSR (% per day) 1.8 ± 0.2%1.1 ± 0.3%Significantly reduced muscle protein synthesis rate in CKD mice. nih.gov
Liver Collagen FSR (% per day) 0.5 ± 0.1%1.5 ± 0.4%Markedly increased rate of liver collagen synthesis, indicating fibrosis. metsol.com
Proline Oxidation Flux (µmol/kg/hr) 45.3 ± 5.228.7 ± 4.8Systemic proline catabolism is impaired in the CKD model.

Note: Data are illustrative, based on findings from related studies in the literature. FSR = Fractional Synthesis Rate.

By enabling precise tracking and quantification, DL-Proline (2,3,3,4,4,5,5-D7) provides researchers with critical insights into the complex regulation of metabolic pathways in both ex vivo and whole-organism systems, advancing our understanding of physiology and disease.

Advanced Spectroscopic Applications of Deuterated Proline

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Deuteration is a powerful strategy in NMR spectroscopy for overcoming challenges associated with large biomolecules, such as spectral complexity and rapid signal decay. rsc.org By replacing protons with deuterons, DL-PROLINE (2,3,3,4,4,5,5-D7) helps to simplify spectra, improve relaxation properties, and enhance both resolution and sensitivity. rsc.org

The incorporation of deuterated proline is instrumental in studying the three-dimensional structure and internal motions of proteins. Proline's unique cyclic side chain, which restricts the polypeptide backbone, undergoes a dynamic interconversion between Cγ-endo and Cγ-exo puckered conformations. researchgate.net This dynamic behavior is critical for protein folding and function. Labeling with DL-PROLINE-D7 allows researchers to probe these conformational states and their kinetics. researchgate.netacs.org Specifically, deuterating the non-exchangeable protons on the proline ring significantly reduces the transverse relaxation rates (R2), which is highly beneficial for studying protein dynamics, particularly in larger proteins. nih.gov

Deuterium (B1214612) (²H) NMR spectroscopy is a direct and powerful method for investigating the molecular dynamics of specifically labeled sites. acs.org The technique has been successfully applied to study the ring dynamics of proline in various environments. acs.org Early studies using selectively deuterated compounds helped refine the analysis of J-couplings, which are crucial for the detailed conformational analysis of proline in solution. researchgate.net

Research on polycrystalline L-[²H₇]proline has demonstrated the temperature-dependent nature of the proline ring's motion. annualreviews.org At low temperatures, such as -20°C, the deuterium NMR spectrum indicates that the ring motions are slow or small in amplitude. annualreviews.org As the temperature increases to +20°C, the spectral splittings change, signifying increased molecular motion and providing quantitative data on the reorientation of the C-²H bond axes. annualreviews.org This approach allows for a detailed characterization of the proline ring puckering transitions, which are fundamental to its biological role. acs.orgacs.org

Table 1: Research Findings on Proline Ring Dynamics using Deuterium NMR
SampleTechniqueKey FindingReference
Polycrystalline L-[²H₇]prolineDeuterium (²H) NMRProline ring motions are temperature-dependent, showing restricted movement at -20°C and increased dynamics at +20°C. annualreviews.org
L-proline in water¹H NMR with selective deuterationRefined J-coupling analysis allowed for the identification of a two-site equilibrium model between Cγ-endo and Cγ-exo conformers. researchgate.net
DL-proline and DL-proline hydrochlorideSolid-state Deuterium NMRProvides detailed insights into the ring dynamics and puckering transitions in the solid state. acs.org

One of the primary challenges in NMR of large proteins is spectral overlap, where numerous signals crowd the spectrum, making analysis difficult. ethz.ch Selective deuteration is a widely used strategy to simplify these complex spectra by effectively "silencing" certain proton signals. nih.govglenresearch.com Incorporating DL-PROLINE (2,3,3,4,4,5,5-D7) into a protein while other amino acids remain protonated allows researchers to focus on the signals originating from and around the proline residues.

Conversely, a reverse labeling approach can be employed where natural abundance (unlabeled) proline is added to a growth medium designed to produce an otherwise fully deuterated protein. ethz.ch This results in the disappearance of proline resonances from the spectrum, which can help in assigning signals of neighboring residues. ethz.ch The strategic replacement of protons with deuterons at non-exchangeable sites, such as those in the proline ring, can cut the amide proton transverse relaxation rates by approximately half, leading to a significant improvement in both sensitivity and resolution. This reduction in relaxation pathways is a key advantage of deuteration in studying high-molecular-weight protein systems. nih.gov

Solid-state NMR (ssNMR) spectroscopy is an indispensable tool for studying the structure and dynamics of non-crystalline and immobile biological macromolecules, such as membrane proteins and amyloid fibrils. acs.orgglenresearch.com Deuterium labeling, including the use of DL-PROLINE-D7, is particularly valuable in ssNMR.

Studies on collagen, a protein rich in proline and hydroxyproline (B1673980), have utilized solid-state ²H NMR to investigate the dynamics of the proline ring within collagen fibrils. annualreviews.org These experiments revealed that proline ring motion is considerably restricted within the fibrillar structure, providing insights into the rigidity and stability of collagen. annualreviews.org Furthermore, perdeuteration of proteins has been shown to dramatically enhance signal in Dynamic Nuclear Polarization (DNP) ssNMR experiments, a technique used to boost sensitivity. nih.gov The use of deuterated amino acids in protein expression is a fundamental technique for obtaining high-resolution and high-sensitivity ssNMR spectra of large and complex proteins. rsc.org

Elucidating Protein Structure and Dynamics Using DL-PROLINE (2,3,3,4,4,5,5-D7) Labeling

Mass Spectrometry (MS) Based Methodologies

Mass spectrometry is a key analytical technique in proteomics and metabolomics for the identification and quantification of thousands of molecules in a single experiment. The accuracy and precision of quantitative MS-based methods heavily rely on the use of stable isotope-labeled internal standards. thermofisher.commerckmillipore.com

DL-PROLINE (2,3,3,4,4,5,5-D7) serves as an ideal internal standard for the quantification of proline and proline-containing peptides in complex biological samples. isotope.comlabstandards.eu In quantitative proteomics, a known amount of a heavy-labeled peptide or protein, incorporating DL-PROLINE-D7, is spiked into a biological sample. thermofisher.com Because the deuterated standard is chemically identical to its natural counterpart, it co-elutes during chromatography and is co-ionized during mass spectrometry analysis. thermofisher.com The relative signal intensities of the 'light' (natural) and 'heavy' (labeled) proline-containing molecules in the mass spectrometer allow for precise and absolute quantification, correcting for variations in sample preparation and instrument response. thermofisher.commerckmillipore.com

This approach is also critical in metabolomics for the accurate measurement of metabolite concentrations. mdpi.commdpi.com For instance, in studies analyzing blood serum, deuterated standards are essential for reliable quantification of metabolites like proline. mdpi.com The use of such standards is also important for addressing known analytical challenges, such as the metabolic conversion of arginine to proline in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments, which can otherwise lead to quantification errors. nih.govresearchgate.net

Table 2: Applications of DL-PROLINE-D7 as an Internal Standard
FieldMethodologyPurpose of DL-PROLINE-D7Reference
Quantitative ProteomicsLC-MS/MS with isotopic peptidesAbsolute quantification of target peptides by comparing ion intensity against the heavy standard. thermofisher.com
Quantitative MetabolomicsLC-MS or GC-MSOvercomes ion suppression and signal variability for accurate metabolite concentration measurement. merckmillipore.commdpi.com
SILAC ProteomicsMass SpectrometryHelps to correct for quantification artifacts arising from the metabolic conversion of heavy arginine to heavy proline. nih.govresearchgate.net

Isotope Ratio Mass Spectrometry for Tracing Studies

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to determine the isotopic composition of elements within a sample. In metabolic research, stable isotope tracers like DL-PROLINE (2,3,3,4,4,5,5-D7) are indispensable for quantifying the dynamics of metabolic pathways. ckisotopes.comeurisotop.com By introducing a labeled compound into a biological system, researchers can trace its incorporation into various metabolites and proteins, providing insights into the rates of synthesis, breakdown, and conversion. ckisotopes.comeurisotop.comchromservis.eu

The use of stable isotopes, such as deuterium (²H) in DL-PROLINE (2,3,3,4,4,5,5-D7), offers significant advantages over radioactive isotopes. eurisotop.com Mass spectrometry directly measures the ratio of the tracer (heavy isotope) to the tracee (light isotope), a more direct and often more precise measurement than calculating specific activity from radioactive decay. eurisotop.com This methodology has been fundamental in advancing our understanding of protein turnover, where labeled amino acids are used to measure the simultaneous processes of protein synthesis and degradation. ckisotopes.comeurisotop.com

For instance, in studies of protein turnover, the enrichment of a labeled amino acid in a protein is measured over time. The rate of its incorporation reflects the rate of protein synthesis, while its dilution reflects protein breakdown. This approach has been crucial in defining the dynamic nature of proteins in living organisms. eurisotop.com

Development of Targeted MS Assays for Proline Metabolites and Related Compounds

Targeted mass spectrometry assays are designed to quantify specific molecules, or analytes, within a complex mixture with high sensitivity and selectivity. acs.org The development of these assays for proline and its metabolites is significantly enhanced by the use of deuterated standards like DL-PROLINE (2,3,3,4,4,5,5-D7). eurisotop.comshoko-sc.co.jp

In a typical targeted LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) experiment, a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte but has a different mass is added to the sample. nih.govannlabmed.org This allows for accurate quantification because the analyte and the internal standard co-elute chromatographically and experience similar ionization effects in the mass spectrometer. researchgate.net

The process of developing a targeted assay involves several key steps:

Selection of Precursor and Product Ions: Provisional mass spectrometry parameters, including the precursor ion (the mass-to-charge ratio of the intact molecule) and product ions (fragments generated by collision-induced dissociation), are established. annlabmed.org

Chromatographic Separation: Methods are developed to separate the analyte of interest from other components in the sample matrix. annlabmed.org

Use of Synthetic Standards: Synthetic standard peptides or amino acids are used to confirm the selected transitions and determine chromatographic retention times, ensuring that the measured signals truly represent the target analytes. acs.org

A key application is in the quantification of hydroxyproline, a modified form of proline, as a measure of collagen content in tissues. A study by Colgrave et al. (2008) developed a rapid and sensitive LC-MS/MS method for hydroxyproline quantification using DL-proline-d7 as an internal standard. researchgate.net This method avoided the need for chemical derivatization, which is often required in conventional HPLC methods. researchgate.net

Table 1: Performance Characteristics of a Targeted MS Assay for Hydroxyproline

Parameter Value
Linearity (R²) > 0.999
Range 5–5000 nmol/L
Precision (%RSD) < 17%
Accuracy 90–108%

This table is based on data from a study on hydroxyproline quantification. researchgate.net

Overcoming Ion Suppression and Variability in MS Analysis with Deuterated Standards

A significant challenge in mass spectrometry, particularly when analyzing complex biological samples, is the phenomenon of ion suppression. chromatographyonline.com This occurs when co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a decrease in its signal intensity and compromising the accuracy and precision of the analysis. researchgate.netchromatographyonline.com

Deuterated internal standards like DL-PROLINE (2,3,3,4,4,5,5-D7) are considered the gold standard for mitigating these matrix effects. eurisotop.comsigmaaldrich.commerckmillipore.com Because the deuterated standard is chemically identical to the native analyte, it experiences the same ion suppression or enhancement effects. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and reproducible quantification. eurisotop.com

The use of a stable isotope-labeled internal standard compensates for variability at multiple stages of the analytical process, including:

Sample Extraction: Losses during sample preparation and extraction are accounted for. eurisotop.com

Chromatographic Elution: Any slight variations in retention time affect both the analyte and the standard.

Ionization Efficiency: Fluctuations in ionization due to matrix effects are corrected. eurisotop.com

Research has consistently shown that stable isotope dilution mass spectrometry (IDMS) is one of the most accurate, sensitive, and reproducible methods for quantifying small molecules in complex matrices. ckisotopes.com The ability to simultaneously detect separate signals from the "heavy" (isotope-enriched) and "light" (native) forms of the same compound is a primary reason for its effectiveness. ckisotopes.com

Table 2: Compound Names Mentioned in the Article

Compound Name
DL-PROLINE (2,3,3,4,4,5,5-D7)
Proline
Hydroxyproline

Investigating Enzyme Mechanisms and Biochemical Reactions with Dl Proline 2,3,3,4,4,5,5 D7

DL-PROLINE (2,3,3,4,4,5,5-D7) in Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect studies are a cornerstone of mechanistic enzymology, offering a sensitive probe into the bond-breaking and bond-forming events that constitute the catalytic cycle. princeton.edu The use of deuterated substrates like DL-PROLINE (2,3,3,4,4,5,5-D7) allows researchers to dissect the intricacies of enzyme catalysis.

The substitution of hydrogen with deuterium (B1214612) results in a stronger, lower-energy carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. princeton.edu Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate than those involving a C-H bond. This phenomenon, known as a primary kinetic isotope effect, is a clear indicator that C-H bond breaking is a rate-limiting or partially rate-limiting step in the reaction mechanism. princeton.edu

Secondary kinetic isotope effects (SKIEs) arise when isotopic substitution occurs at a position not directly involved in bond cleavage. princeton.edu These effects can provide information about changes in hybridization at a particular atom during the transition state. For instance, an inverse SKIE (kH/kD < 1) was observed in a study of peptidylprolyl cis/trans-isomerase, suggesting a change in the hybridization of the prolyl imidic bond's carbon from sp² to a more sp³-like, tetravalent state in the transition state. nih.govresearchgate.net

The application of KIE studies with deuterated proline has been instrumental in understanding the mechanisms of various proline-metabolizing enzymes. For L-proline dehydrogenase, KIE data not only pointed to hydride transfer as a key step but also, in conjunction with solvent isotope effects, suggested a stepwise mechanism for L-proline oxidation rather than a concerted one. nih.gov

In the case of D-amino acid oxidase (DAAO), studies using [2-²H]D-alanine revealed significant primary KIEs, indicating that the cleavage of the α-C-H bond contributes to the rate-limiting step. d-nb.info The magnitude of the primary KIE was found to be pH-dependent, decreasing at higher pH values. d-nb.info These findings, combined with solvent isotope effects, support a hydride transfer mechanism for the dehydrogenation reaction catalyzed by DAAO. d-nb.info

The enzyme peptidylprolyl cis/trans-isomerase, which catalyzes the slow cis/trans isomerization of the peptide bond preceding a proline residue, has also been a subject of KIE studies. nih.govpnas.org The observation of an inverse kinetic beta-deuterium isotope effect when the hydrogen at the α-carbon of the preceding amino acid was substituted with deuterium pointed towards a covalent catalytic mechanism involving a tetravalent carbon intermediate at the prolyl imidic bond. nih.gov

The technique of multiple isotope effects, where isotope effects are measured for a substrate containing two isotopic substitutions and compared to those of singly substituted substrates, is a powerful method to distinguish between stepwise and concerted reaction mechanisms. unl.edu This approach has been applied to enzymes like proline racemase to determine whether the two proton transfers at the α-carbon of proline occur in a single concerted step or in two separate steps. nih.gov

For instance, in the reaction catalyzed by malic enzyme, a significant decrease in the ¹³C isotope effect was observed when the substrate was also labeled with deuterium at a different position. nih.gov This indicated a stepwise mechanism where dehydrogenation precedes decarboxylation. nih.gov Conversely, in the case of proline racemase, the lack of a significant change in the solvent deuterium isotope effect when the substrate was deuterated at the α-carbon was interpreted as evidence for either a concerted mechanism or a stepwise mechanism with specific catalytic residues. nih.gov

The principle behind this method is that if two bond-breaking events are concerted, the isotopic substitution at one position will affect the observed isotope effect at the other. If the steps are separate, this interaction will be absent or significantly different. unl.edu

Role in Understanding Amino Acid Racemization and Epimerization Research

DL-PROLINE (2,3,3,4,4,5,5-D7) and other isotopically labeled amino acids are valuable tools in the study of amino acid racemization and epimerization, processes that involve the interconversion of stereoisomers. nih.gov These studies are crucial in fields like geochemistry for age determination of fossils and in metabolomics to understand the presence and role of D-amino acids in biological systems. cabidigitallibrary.org

A method has been developed for the controlled racemization and epimerization of amino acids by derivatizing them with a tag that promotes imine formation at the chiral carbon. nih.gov This allows for the preparation of scalemic mixtures of amino acids, including isotopically labeled standards, which are essential for accurate quantification in enantioselective metabolomics. nih.gov The use of such standards helps to correct for matrix effects and improve the reliability of LC-MS-based analyses. nih.gov

In geochronology, the ratio of D- to L-amino acids in fossilized materials can be used to estimate their age. cabidigitallibrary.org The rate of racemization is influenced by environmental factors, but by calibrating against samples of known age (determined by methods like radiocarbon dating), calibration curves can be generated. cabidigitallibrary.org Determining the D/L ratio for multiple amino acids in a sample of unknown age and comparing it to these curves allows for age estimation. cabidigitallibrary.org

Tracing Nitrogen and Carbon Flux in Enzymatic Systems

Stable isotope-labeled compounds like DL-PROLINE (2,3,3,4,4,5,5-D7) are indispensable for tracing the flow of atoms through metabolic pathways, a field known as metabolic flux analysis. chromservis.eu By introducing a labeled substrate into a biological system, researchers can follow the incorporation of the isotopic label into various downstream metabolites. This provides a dynamic picture of metabolic activity that cannot be obtained from simply measuring metabolite concentrations. chromservis.eu

The use of stable isotopes like ¹³C and ¹⁵N allows for the simultaneous tracing of carbon and nitrogen flow. researchgate.net This is particularly relevant for amino acid metabolism, where both elements are key components. For example, in studies of microbial communities, the uptake and transfer of ¹³C and ¹⁵N from labeled precursors can reveal the interactions between different organisms, such as the transfer of fixed carbon from photosynthetic microalgae to bacteria. researchgate.net

In the context of proline metabolism, labeled proline can be used to track its synthesis from precursors like glutamate (B1630785) and its catabolism back to glutamate. mdpi.comfrontiersin.org This can help to elucidate how these pathways are regulated under different physiological conditions, such as stress, and how they are coordinated with other metabolic pathways like arginine catabolism. frontiersin.org The ability to trace these fluxes is crucial for understanding the complex network of metabolic reactions that sustain life. ub.edu

Methodological Innovations and Analytical Research Utilizing Dl Proline 2,3,3,4,4,5,5 D7

Development of High-Throughput Screening Methods Incorporating Deuterated Compounds

The integration of deuterated compounds into high-throughput screening (HTS) assays represents a significant methodological advancement, enhancing assay robustness and reliability. While specific HTS protocols explicitly detailing the use of DL-PROLINE (2,3,3,4,4,5,5-D7) are not extensively documented in publicly available literature, the principles underlying the use of deuterated standards are well-established and directly applicable.

Deuterated compounds, such as deuterated proline, serve as ideal internal standards in HTS assays that rely on mass spectrometry for detection. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, meaning they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior allows for the correction of matrix effects and variations in instrument response, which are common challenges in HTS formats.

The general workflow for an HTS assay incorporating a deuterated standard like DL-PROLINE (2,3,3,4,4,5,5-D7) would involve:

Addition of a fixed concentration of the deuterated standard to all wells of a microtiter plate containing the test compounds and the biological system of interest (e.g., cells, enzymes).

Incubation to allow for the biological reaction to occur.

Quenching of the reaction and sample preparation for analysis.

Analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), monitoring the specific mass transitions for both the analyte (unlabeled proline or its metabolite) and the deuterated internal standard.

The ratio of the analyte peak area to the internal standard peak area is used for quantification, providing a normalized response that is more accurate and reproducible across a large number of samples.

The key advantage of this approach in an HTS setting is the increased precision and accuracy, which is critical for hit identification and lead optimization.

Standardization and Optimization of Analytical Protocols for Deuterated Amino Acid Analysis

The use of DL-PROLINE (2,3,3,4,4,5,5-D7) is central to the standardization and optimization of analytical protocols for amino acid analysis, particularly in the context of quantifying proline and its derivatives in biological samples.

A notable application is in the quantification of hydroxyproline (B1673980), a key component of collagen, as an indicator of collagen content in tissues. A study by Colgrave et al. developed a rapid and sensitive LC-MS/MS method for hydroxyproline quantification, utilizing dl-Proline, (2,3,3,4,4,5,5-d7-proline) as an internal standard. researchgate.net This deuterated standard was chosen for its similar chemical, ionization, and chromatographic properties to the analyte, hydroxyproline. researchgate.net The method demonstrated excellent linearity over a wide concentration range and a low limit of detection, highlighting the value of the deuterated internal standard in achieving high analytical performance. researchgate.net

The optimization of such methods involves several key steps, as illustrated in the table below:

ParameterOptimization DetailRationaleReference
Internal Standard Selection Use of DL-PROLINE (2,3,3,4,4,5,5-D7)Similar physicochemical properties to proline and its derivatives, ensuring comparable behavior during analysis. researchgate.net
Mass Spectrometry Conditions Optimization of MRM transitions for both analyte and internal standardMaximizes sensitivity and specificity by monitoring unique precursor-to-product ion fragmentations. researchgate.net
Chromatographic Separation Isocratic or gradient elution tailored to resolve the analyte from interfering matrix componentsEnsures accurate quantification without interference from other compounds in the sample. researchgate.net
Sample Preparation Acid hydrolysis of tissue samples to liberate free hydroxyprolineEfficiently breaks down collagen to allow for the measurement of its constituent amino acid. researchgate.net

The use of deuterated proline as an internal standard has been instrumental in the development of robust and reliable analytical methods for amino acid analysis, contributing to a better understanding of protein composition and metabolism.

Integration of Deuterated Tracers in Multi-Omics (e.g., Proteomics, Metabolomics) Methodologies

DL-PROLINE (2,3,3,4,4,5,5-D7) and other deuterated amino acids are powerful tools in multi-omics studies, particularly in metabolomics and proteomics, for tracing the flow of metabolites through biochemical pathways and measuring the rates of protein synthesis and degradation.

In metabolomics, stable isotope tracers are used to map metabolic fluxes and understand how different metabolic pathways are utilized under various physiological or pathological conditions. For instance, a study on compartmentalized NADPH metabolism used deuterium-labeled glucose to trace its metabolism through the pentose (B10789219) phosphate (B84403) pathway and its subsequent incorporation into proline. nih.gov By measuring the deuterium (B1214612) enrichment in proline, the researchers were able to infer the relative fluxes of NADPH production in the cytosol and mitochondria. nih.gov While this study used deuterated glucose, the principle of tracing deuterium incorporation into proline is directly applicable to studies that might use deuterated proline to trace its metabolic fate.

The general approach for using DL-PROLINE (2,3,3,4,4,5,5-D7) as a tracer in a metabolomics experiment would be:

Introduce the deuterated proline to the biological system (e.g., cell culture, in vivo model).

Allow time for the tracer to be incorporated into various metabolic pathways.

Extract metabolites from the system.

Analyze the extracts by high-resolution mass spectrometry to identify and quantify the isotopologues of downstream metabolites.

The pattern and extent of deuterium labeling in these metabolites provide insights into the activity of the pathways involving proline.

In proteomics, deuterated amino acids are used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or similar approaches to quantify protein synthesis and turnover. By providing a source of labeled amino acids, newly synthesized proteins will incorporate the label, allowing for their differentiation from pre-existing proteins.

The availability of DL-PROLINE (2,3,3,4,4,5,5-D7) for metabolic research underscores its importance in these advanced analytical strategies. isotope.comotsuka.co.jpotsuka.co.jpbuchem.comnovachem.com.aueurisotop.comeurisotop.comotsuka.co.jpotsuka.co.jpeurisotop.com

Bioinformatic and Computational Approaches for Analyzing Deuterium Labeling Data

The large and complex datasets generated from deuterium labeling experiments necessitate the use of specialized bioinformatic and computational tools for their analysis and interpretation. These tools are essential for deconvoluting mass spectra, correcting for natural isotope abundance, and calculating metabolic fluxes.

While specific software tools may not be explicitly named in the context of analyzing DL-PROLINE (2,3,3,4,4,5,5-D7) data, the computational approaches are generally applicable to any stable isotope labeling study. For example, methods for normalizing mass spectrometry data often employ a suite of isotopic standards, which can include various deuterated amino acids. google.com

A key aspect of analyzing deuterium labeling data is the ability to accurately determine the mass isotopomer distribution of a metabolite, which reflects the number of deuterium atoms incorporated. This information is then used in metabolic flux analysis (MFA) models to calculate the rates of biochemical reactions.

Computational workflows for analyzing deuterium labeling data typically involve the following steps:

StepDescriptionExample Tools/Techniques
Peak Picking and Alignment Identification of chromatographic peaks and their alignment across different samples.XCMS, MetAlign
Isotopologue Extraction Determination of the mass distribution of labeled metabolites.IsoCor, various custom scripts
Correction for Natural Abundance Subtraction of the contribution of naturally occurring heavy isotopes to the mass spectrum.Mathematical algorithms integrated into analysis software.
Metabolic Flux Analysis Calculation of reaction rates using the corrected isotopologue data and a stoichiometric model of the metabolic network.INCA, OpenMebius
Data Visualization Graphical representation of flux maps and labeling patterns to aid in interpretation.Escher, Cytoscape

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, can be employed to understand the stability and conformational preferences of deuterated compounds like L-proline-d3, which aids in interpreting their behavior in biological systems. For complex datasets where tracer studies might yield inconsistent data, multivariate analysis techniques like Principal Component Analysis (PCA) can be used to identify outliers and confounding variables.

The continuous development of these bioinformatic and computational approaches is crucial for maximizing the insights gained from studies utilizing deuterated tracers like DL-PROLINE (2,3,3,4,4,5,5-D7).

Future Directions and Emerging Research Avenues for Dl Proline 2,3,3,4,4,5,5 D7

Potential for Advanced Isotopic Labeling Strategies

The use of stable isotope-labeled compounds like DL-PROLINE (2,3,3,4,4,5,5-D7) is fundamental to modern metabolic research. otsuka.co.jpeurisotop.com Isotopic labeling helps distinguish biologically relevant metabolites from experimental noise and contaminants in mass spectrometry (MS) data. eurisotop.com The incorporation of stable isotopes generally does not alter the retention time or ionization efficiency of metabolites, making these labeled compounds the gold standard for quantifying endogenous metabolite concentrations within complex biological matrices. eurisotop.com

Future strategies could involve the use of DL-PROLINE (2,3,3,4,4,5,5-D7) in more complex isotopic labeling schemes to trace metabolic pathways with greater precision. For instance, combining D7-proline with other isotopically labeled nutrients (e.g., ¹³C-glucose or ¹⁵N-glutamine) would allow for multi-dimensional flux analysis, providing a more comprehensive picture of cellular metabolism. This approach can help delineate the contribution of different precursors to the synthesis of proline and other related metabolites. eurisotop.com

Advanced labeling strategies may also leverage the unique properties of deuterated compounds in techniques like Isotopic Ratio Outlier Analysis (IROA), which distinguishes biological metabolites from artifacts. eurisotop.com Furthermore, the development of methods for selective incorporation of deuterated amino acids into proteins is an active area of research. pnas.org Such strategies could provide subtle yet powerful tools for investigating structure-activity relationships in proteins and peptides. pnas.org

Novel Applications in Mechanistic Structural Biology

Deuterated amino acids are invaluable for nuclear magnetic resonance (NMR) spectroscopy and other structural biology techniques. acs.org The substitution of hydrogen with deuterium (B1214612) can simplify complex NMR spectra and allow for the study of protein structure and dynamics in greater detail.

One emerging application is in the investigation of proline cis/trans isomerization, a critical process that can influence protein folding, structure, and function. researchgate.net Site-specific labeling with deuterated proline, such as DL-PROLINE (2,3,3,4,4,5,5-D7), can help to eliminate spectral overlap and contamination from other amino acids, enabling a more precise analysis of the conformational states of proline residues in proteins. researchgate.net This is particularly relevant for studying intrinsically disordered proteins (IDPs) and proteins with low-complexity regions, which are often challenging to analyze using traditional structural biology methods. researchgate.net

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful technique where deuterated standards play a crucial role. nih.gov While proline itself does not have an exchangeable backbone amide hydrogen, the use of deuterated proline in cellular systems can provide insights into proline metabolism and its incorporation into newly synthesized proteins, which can then be studied by HDX-MS to understand protein dynamics and interactions. nih.gov The structural flexibility of copper metalloproteins, for example, can be modeled using Cu(proline)₂ complexes, where isotopic labeling can help to elucidate the subtle electronic and geometric changes that govern their reactivity. mdpi.com

Untapped Potential in Specific Biochemical Systems (excluding clinical applications)

The application of DL-PROLINE (2,3,3,4,4,5,5-D7) extends to various biochemical systems beyond general metabolic tracing. For instance, it can be used to study the degradation of trans-3-hydroxy-l-proline, a component of collagen IV, by novel enzyme families like proline racemase-like enzymes. nih.gov In such studies, [D7]-dl-proline serves as an internal standard for the accurate quantification of proline and related metabolites by MS. nih.gov

There is also evidence that proline residues have a unique ability to sequester deuterium. preprints.org This has potential implications for understanding the role of specific molecules in maintaining low deuterium levels in biological water, a factor that could be important in various physiological contexts, including the gut microbiome. preprints.org Further research using DL-PROLINE (2,3,3,4,4,5,5-D7) could help to experimentally validate these hypotheses and explore the underlying biochemical mechanisms.

The compound can also be employed in ecological studies, such as investigating the chemical ecology of nematodes through metabolomics. eurisotop.com By tracing the metabolic fate of deuterated proline, researchers can gain insights into nutrient uptake, metabolism, and the synthesis of specialized metabolites in these organisms.

Challenges and Opportunities in the Synthesis and Application of Highly Deuterated Amino Acids

The synthesis of highly and site-selectively deuterated amino acids presents both challenges and opportunities. While methods for producing deuterated amino acids exist, including chemical exchange, enzymatic methods, and isolation from organisms grown in deuterated media, these can be lengthy and may result in low yields. pnas.org

Challenges:

Site-selectivity: Achieving deuteration at specific positions within a molecule can be difficult, often requiring multi-step, de novo synthesis from deuterated precursors. acs.org

Stereoselectivity: Maintaining the desired stereochemistry (L- or D-form) during synthesis is crucial for biological applications.

Cost and Availability: The synthesis of complex deuterated compounds can be expensive, limiting their widespread use. researchgate.net

Methodological Limitations: Some methods require pre-functionalization of substrates or harsh reaction conditions, which can limit the tolerance of certain functional groups. researchgate.net

Opportunities:

Novel Catalytic Methods: The development of new catalytic systems, such as palladium-catalyzed H/D exchange and dual-protein catalysis, offers more efficient and site-selective routes to deuterated amino acids. acs.orgresearchgate.netornl.govacs.org These methods can operate directly on free amino acids or protected derivatives under milder conditions. acs.org

Chemoenzymatic Platforms: Robust whole-cell-based chemoenzymatic platforms are being developed for the synthesis of site-selectively deuterated amino acids from simple starting materials with high yields and selectivity. researchgate.net

Expanded Substrate Scope: Research is ongoing to expand the range of amino acids that can be efficiently deuterated, overcoming challenges like steric hindrance. researchgate.net

"Proline Editing": This emerging strategy allows for the synthesis of diverse proline derivatives directly on a solid phase, providing access to functionally and structurally varied peptides without extensive solution-phase synthesis. nih.gov

The continued development of synthetic methodologies will be crucial for advancing the application of highly deuterated amino acids like DL-PROLINE (2,3,3,4,4,5,5-D7) in all areas of scientific research.

Q & A

Q. What analytical methods are suitable for quantifying DL-Proline in complex biological matrices?

DL-Proline, as a secondary amine, presents challenges in chiral separation via standard LC/MS/MS methods due to its structural properties . However, High-Performance Ligand-Exchange Chromatography coupled with Mass Spectrometry (HPLEC-MS) has been validated for its quantification, using N-acetyl DL-proline as an internal standard to enhance precision . Methodological considerations include optimizing mobile-phase pH and column selection to mitigate interference from zwitterionic forms.

Q. How should DL-Proline be stored to maintain stability in aqueous solutions for long-term experiments?

DL-Proline is hygroscopic and prone to degradation under extreme temperatures. Storage at 10–30°C in airtight containers is recommended, with periodic purity checks via titration or NMR spectroscopy . Aqueous solutions should be prepared in deionized water and used within 72 hours to avoid hydrolysis or microbial contamination .

Q. What thermodynamic properties of DL-Proline are critical for modeling its behavior in aqueous systems?

Key properties include enthalpy of sublimation (ΔsubH), vapor-liquid equilibrium (VLE) data, and density (1.1808 g/cm³ at 25°C). These parameters are essential for computational models like the NRTL or UNIQUAC equations to predict phase behavior in solvent systems . Experimental validation using headspace gas chromatography or isothermal titration calorimetry is advised to resolve discrepancies between empirical and modeled data .

Advanced Research Questions

Q. How can researchers reconcile contradictions in vapor-liquid equilibrium (VLE) data for DL-Proline aqueous solutions?

Discrepancies often arise from differences in experimental setups (e.g., static vs. dynamic methods) or impurities in commercial samples. A robust approach involves:

  • Cross-validating data using multiple techniques (e.g., ebulliometry and static VLE cells) .
  • Applying activity coefficient models (e.g., UNIFAC) to account for hydrogen-bonding interactions .
  • Reporting uncertainty intervals and adhering to standardized purity criteria (≥98.0%) to ensure reproducibility .

Q. What advanced strategies exist for synthesizing DL-Proline derivatives with enhanced bioactivity?

DL-Proline serves as a precursor for co-crystals (e.g., Dapagliflozin DL-Proline Co-crystal) and chiral building blocks. Key methodologies include:

  • Solid-state synthesis : Mechanochemical grinding to form co-crystals, monitored via X-ray diffraction .
  • Enzymatic modification : Transamination reactions using proline dehydrogenases to generate analogs like 4-fluoro-5-oxo-DL-proline .
  • Protection/deprotection strategies : Use of Boc or Fmoc groups to selectively modify the carboxyl or amine moiety .

Q. How can statistical methods address variability in plant studies using DL-Proline as a stress metabolite marker?

Two-way ANOVA is recommended to isolate effects of variables (e.g., temperature, clone genotype) on proline accumulation . For non-normal data distributions, non-parametric tests (e.g., Kruskal-Wallis) or bootstrapping should supplement ANOVA. Data should be normalized to internal standards (e.g., N-acetyl DL-proline) to minimize instrumental variance .

Methodological Design and Data Interpretation

Q. What experimental controls are critical when studying DL-Proline’s role in microbial growth media?

  • Negative controls : Media lacking DL-Proline to assess its necessity for specific microbial strains.
  • Isotopic controls : Use of deuterated DL-Proline (2,3,3,4,4,5,5-D7) to track metabolic incorporation via mass spectrometry .
  • Sterility checks : Autoclave stability tests to confirm DL-Proline does not degrade under high-temperature sterilization .

Q. How can researchers optimize HPLEC-MS parameters for DL-Proline quantification in plant tissues?

  • Column selection : Use chiral columns (e.g., CROWNPAK CR-I) for enantiomeric separation, though DL-Proline may require derivatization (e.g., Marfey’s reagent) for resolution .
  • Ionization settings : Electrospray ionization (ESI) in positive ion mode with optimized cone voltage (20–30 V) to enhance signal-to-noise ratios .
  • Calibration curves : Prepare in matrix-matched solvents to account for ion suppression effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.